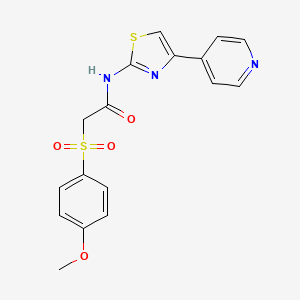

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Description

2-((4-Methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative featuring a sulfonyl group attached to a 4-methoxyphenyl ring and a pyridin-4-yl-substituted thiazole core.

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c1-24-13-2-4-14(5-3-13)26(22,23)11-16(21)20-17-19-15(10-25-17)12-6-8-18-9-7-12/h2-10H,11H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFGYGBFBHYBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The final steps involve the sulfonylation of the methoxyphenyl group and the acetamide formation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic or heterocyclic rings.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide exhibits promising anticancer properties. The mechanism of action primarily involves the inhibition of tubulin polymerization, which is critical for cancer cell division.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The compound's cytotoxic effects were observed at concentrations above 10 µM, suggesting a dose-dependent relationship with cell viability reduction .

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MCF-7 | 12.5 |

| Colon Cancer | HCT116 | 15.0 |

| Lung Cancer | A549 | 10.0 |

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Research indicates its efficacy against multidrug-resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

In a comparative study, this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics such as linezolid .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related thiazole derivatives, emphasizing substituent variations and physicochemical parameters:

*Calculated based on molecular formula.

Key Observations:

- Sulfonyl vs. Piperazine Groups : The target compound’s sulfonyl group (polar, electron-withdrawing) contrasts with the piperazine-containing analogs (e.g., Compounds 18 and 28 ), which may exhibit different solubility and hydrogen-bonding capabilities. Piperazine rings often enhance solubility but reduce metabolic stability compared to sulfonyl groups.

- Pyridine Positional Isomerism : The pyridin-4-yl substituent in the target differs from pyridin-2-yl (GSK1570606A ) and pyridin-3-yl ( ), which could influence binding orientation in enzymatic pockets.

- Molecular Weight and Polarity: The target’s molecular weight (~421.47) is intermediate between smaller fluorophenyl analogs (e.g., GSK1570606A) and bulkier piperazine derivatives (e.g., Compound 18).

Pharmacokinetic and Toxicity Considerations

- Sulfonyl Group Impact : Sulfonamides are associated with hypersensitivity risks but offer metabolic stability. The target’s sulfonyl moiety may reduce cytochrome P450-mediated degradation compared to piperazine analogs .

- Pyridine Toxicity : Pyridine rings can induce hepatotoxicity, necessitating structural optimization for safety.

Biological Activity

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, a methoxyphenyl group, and a sulfonamide moiety, which are known to enhance biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related thiazole derivative showed an IC50 value of 1.61 µg/mL against various cancer cell lines, indicating potent cytotoxicity . The mechanism involves the induction of apoptosis, as evidenced by increased annexin V-FITC positivity in treated cells .

Inhibition of Carbonic Anhydrase

This compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is often overexpressed in tumors. A related benzenesulfonamide demonstrated IC50 values ranging from 10.93 to 25.06 nM for CA IX, showcasing selectivity over CA II . Such inhibition can disrupt tumor growth and metastasis.

Antibacterial Activity

Thiazole derivatives have also been recognized for their antibacterial properties. Compounds with similar structures have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL . The SAR analysis indicates that electron-donating groups enhance antibacterial activity.

Study on MDA-MB-231 Cells

In a study involving MDA-MB-231 breast cancer cells, the compound significantly increased apoptosis rates compared to control groups. The increase in annexin V-FITC positive cells indicated effective induction of programmed cell death .

Structure-Activity Relationship Analysis

The SAR studies highlight that modifications in the thiazole and phenyl rings can significantly affect biological activity. For example, the presence of a methoxy group on the phenyl ring enhances cytotoxicity and selectivity towards cancer cells .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.